molecular formula C14H13FOS B8076096 3-Fluoro-4-[(3-methylphenyl)methoxy]benzenethiol

3-Fluoro-4-[(3-methylphenyl)methoxy]benzenethiol

Cat. No.: B8076096
M. Wt: 248.32 g/mol
InChI Key: ZKERXOQIYMVWRU-UHFFFAOYSA-N
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Description

The compound with the identifier “3-Fluoro-4-[(3-methylphenyl)methoxy]benzenethiol” is a chemical entity cataloged in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 3-Fluoro-4-[(3-methylphenyl)methoxy]benzenethiol would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(3-methylphenyl)methoxy]benzenethiol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Fluoro-4-[(3-methylphenyl)methoxy]benzenethiol has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(3-methylphenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Fluoro-4-[(3-methylphenyl)methoxy]benzenethiol include other chemical entities with related structures or functional groups. Examples of similar compounds can be found in the PubChem database by searching for structurally related molecules.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and properties, which may confer distinct reactivity, biological activity, or other characteristics compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications to achieve desired outcomes.

Properties

IUPAC Name

3-fluoro-4-[(3-methylphenyl)methoxy]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FOS/c1-10-3-2-4-11(7-10)9-16-14-6-5-12(17)8-13(14)15/h2-8,17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKERXOQIYMVWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.